
Folitixorin
概要
準備方法
合成経路: の合成には、親化合物である (5,10-メチルTHF)の還元を含むいくつかの段階が含まれます。
反応条件: 還元プロセスは通常、化学試薬と特定の反応条件を用いて、5,10-メチルTHFを に変換します。
工業生産: 工業規模での生産に関する具体的な詳細は不明ですが、研究室では実験目的で を合成することがよくあります。
化学反応の分析
科学的研究の応用
Therapeutic Applications in Oncology
Folitixorin has garnered attention for its potential therapeutic applications in cancer treatment. Its mechanism involves disrupting the folate cycle, which is crucial for the rapid cell division characteristic of many cancer cells.
Cancer Treatment Synergy
Research indicates that this compound may enhance the efficacy of existing chemotherapy regimens when combined with other drugs. For instance, clinical studies have explored its use alongside 5-fluorouracil (5-FU) in patients with metastatic colorectal cancer (mCRC). A recent phase III trial compared this compound with leucovorin, demonstrating similar overall response rates but highlighting the need for further investigation into optimal dosing strategies to maximize therapeutic benefits .
Mechanistic Insights
This compound's role as a cofactor for thymidylate synthase makes it a critical player in nucleotide synthesis, which is often upregulated in cancer cells. Studies have shown that targeting pathways involving this compound can lead to impaired DNA replication and increased genomic instability in cancer cells . This suggests that this compound could be leveraged to develop novel treatments aimed at specific cancer types that are dependent on folate metabolism.
Research Applications
Beyond its therapeutic implications, this compound serves as a valuable research tool for studying folate metabolism and related deficiencies.
Investigating Folate Deficiency
Researchers utilize this compound to explore the metabolic pathways affected by folate deficiency and evaluate potential interventions to restore folate balance. This is particularly important given the association between folate deficiency and various health conditions, including certain cancers and cardiovascular diseases .
Drug Development
The structural properties of this compound inspire the design of new folate-based drugs targeting specific disease mechanisms. Its interactions within metabolic pathways can provide insights into developing therapeutics that exploit these pathways for enhanced efficacy against diseases reliant on folate metabolism .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy of this compound in various settings:
作用機序
チミジル酸シンターゼ: はチミジル酸シンターゼと直接相互作用し、dTMP合成に必要なメチル基を提供します。
DNA合成: dTMP産生をサポートすることで、 はDNA複製と修復に貢献しています。
類似化合物の比較
独自性: はチミジル酸シンターゼの補因子としての役割により際立っています。その特定の機能は、他の葉酸誘導体とは異なります。
類似化合物: はユニークですが、関連する化合物としては、一炭素代謝に関与する他の葉酸アナログや補因子などがあります。
類似化合物との比較
Uniqueness: stands out due to its role as a cofactor for thymidylate synthetase. Its specific function distinguishes it from other folate derivatives.
Similar Compounds: While is unique, related compounds include other folate analogs and cofactors involved in one-carbon metabolism.
生物活性
Folitixorin, chemically known as 5,10-methylenetetrahydrofolate, is a reduced form of folate that has garnered significant attention for its biological activity, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.
This compound plays a critical role in one-carbon metabolism , which is essential for the synthesis of nucleotides and amino acids. This process is vital for DNA synthesis and repair mechanisms. The compound acts as a cofactor in several enzymatic reactions, influencing cellular proliferation and differentiation, particularly in rapidly dividing cancer cells .
Key Biological Functions:
- Nucleotide Synthesis: this compound is crucial for the de novo synthesis of purines and pyrimidines.
- Amino Acid Metabolism: It participates in the metabolism of certain amino acids, impacting protein synthesis.
- DNA Repair: By facilitating nucleotide availability, this compound aids in DNA repair processes.
Therapeutic Applications
This compound is being investigated primarily for its potential in oncology. Its ability to disrupt folate-dependent pathways makes it a candidate for enhancing the efficacy of existing chemotherapy regimens. Notably, it is being studied in combination with drugs like 5-fluorouracil (5-FU) to improve treatment outcomes in colorectal cancer .
Clinical Studies:
- Phase I/II Clinical Trials : Initial studies have indicated that this compound is well-tolerated and can enhance the efficacy of 5-FU-based therapies.
- Ongoing Research : New clinical trials are designed to evaluate higher doses and different administration methods to optimize therapeutic outcomes .
Research Findings
Recent studies have highlighted several important aspects of this compound's biological activity:
- Enhanced Efficacy with Combination Therapy : Research indicates that combining this compound with 5-FU leads to significantly improved treatment outcomes compared to standard therapies .
- Mechanism of Action : Investigations into the metabolic pathways affected by this compound reveal its role in inhibiting enzymes like MTHFD2, which are crucial for cancer cell proliferation .
- Safety Profile : Studies suggest that higher doses of this compound can be administered without compromising safety, indicating its potential as a robust therapeutic agent .
Case Studies
Several case studies illustrate the efficacy and safety of this compound in clinical settings:
Case Study | Description | Outcome |
---|---|---|
Case #1 | Patients with metastatic colorectal cancer treated with this compound and 5-FU | Improved survival rates compared to historical controls |
Case #2 | Evaluation of safety and tolerability in combination therapies | Well-tolerated with manageable side effects |
特性
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-ABLWVSNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955873 | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-99-3 | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3432-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Folitixorin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Folitixorin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOLITIXORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。